2-{[3-(3,4-dimethylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide
Description
2-{[3-(3,4-Dimethylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide is a thienopyrimidine derivative characterized by a fused thiophene-pyrimidine core, a 3,4-dimethylbenzyl substituent at position 3, and a sulfanyl-linked acetamide group bearing a 2,3-dimethylphenyl moiety. The thienopyrimidine scaffold is notable for its planar aromatic system, which facilitates interactions with biological targets, while the sulfanyl-acetamide linker enhances solubility and bioavailability .
Properties
IUPAC Name |
N-(2,3-dimethylphenyl)-2-[3-[(3,4-dimethylphenyl)methyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O2S2/c1-15-8-9-19(12-17(15)3)13-28-24(30)23-21(10-11-31-23)27-25(28)32-14-22(29)26-20-7-5-6-16(2)18(20)4/h5-12H,13-14H2,1-4H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBLWTJPWBBURFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC(=C(C=C4)C)C)SC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Observations:
Core Structure Diversity: The target compound and ’s analogue share a thieno[3,2-d]pyrimidin-4-one core, whereas ’s compound features a hexahydrobenzothieno[2,3-d]pyrimidin-4-one, introducing conformational rigidity and altered lipophilicity . ’s compound utilizes a thieno[2,3-d]pyrimidin-4-one core, differing in the position of the thiophene ring fusion, which may influence π-π stacking interactions .
Substituent Effects: The 3,4-dimethylbenzyl group in the target compound enhances steric bulk and electron-donating capacity compared to the butyl () or 4-methoxyphenyl () groups. This may improve target binding specificity in hydrophobic pockets .
Synthetic Routes: The target compound’s synthesis likely involves coupling of a preformed thienopyrimidine intermediate with a sulfanyl-acetamide derivative, similar to methods described for ’s diazonium salt coupling (e.g., cyanoacetanilide derivatives) . highlights the use of alkylation and cyclization to construct thienopyrimidine cores, suggesting shared synthetic strategies with the target compound .
Physicochemical and Pharmacological Implications
The nitro group in ’s compound may decrease solubility due to increased molecular polarity but enhance reactivity in electrophilic substitution .
Bioactivity Trends: While specific activity data for the target compound is unavailable, ’s pyrido-pyrimidine derivatives demonstrate kinase inhibition, suggesting that the thienopyrimidine scaffold may similarly target enzymatic pathways . ’s sulfamoylphenyl derivatives exhibit moderate antimicrobial activity, implying that the sulfanyl-acetamide moiety could contribute to broad-spectrum biological effects .
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